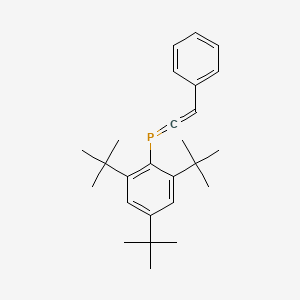
(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a tertiary phosphine compound characterized by its unique structure, which includes a phenylethenylidene group and a tris(1,1-dimethylethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides and related compounds . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: Nucleophilic substitution reactions involving the phosphorus atom are common.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications .
科学研究应用
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various catalytic reactions.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of advanced materials, such as semiconductors and polymers.
作用机制
The mechanism by which phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of bond formation and cleavage .
相似化合物的比较
Similar Compounds
Similar compounds include other tertiary phosphines such as tris(2-(trimethylsilyl)phenyl)phosphine and tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide .
Uniqueness
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific structural features, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other phosphines may not perform as well .
属性
CAS 编号 |
102150-16-3 |
|---|---|
分子式 |
C26H35P |
分子量 |
378.5 g/mol |
InChI |
InChI=1S/C26H35P/c1-24(2,3)20-17-21(25(4,5)6)23(22(18-20)26(7,8)9)27-16-15-19-13-11-10-12-14-19/h10-15,17-18H,1-9H3 |
InChI 键 |
RIDKNBCPBFWBAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=CC2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


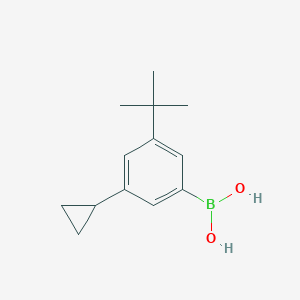
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

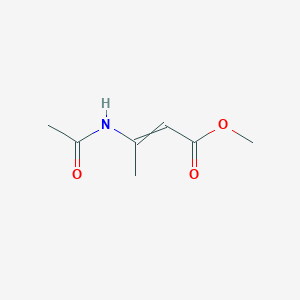
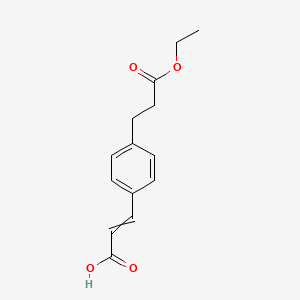


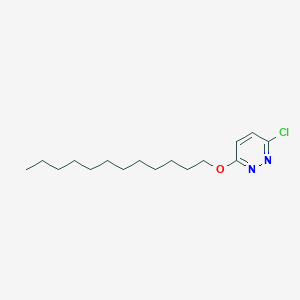

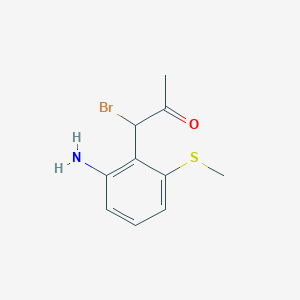
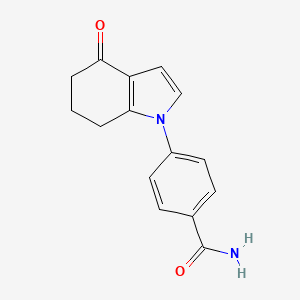
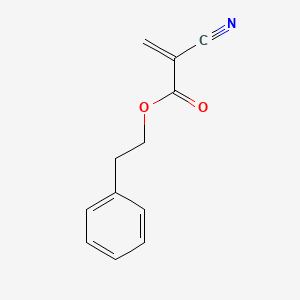
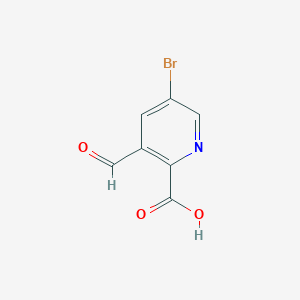
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
